2-(2-methyl-2H-indazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC18085838
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O2 |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | 2-(2-methylindazol-5-yl)acetic acid |
Standard InChI | InChI=1S/C10H10N2O2/c1-12-6-8-4-7(5-10(13)14)2-3-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14) |
Standard InChI Key | AQXQZMXOECXDHB-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C2C=C(C=CC2=N1)CC(=O)O |
Introduction
Structural Characterization and Physicochemical Properties
2-(2-Methyl-2H-indazol-5-yl)acetic acid (molecular formula: ) consists of a 2-methyl-2H-indazole core substituted with an acetic acid group at the 5-position. The indazole moiety is a bicyclic aromatic system with nitrogen atoms at positions 1 and 2, while the methyl group at position 2 enforces a specific tautomeric form (2H-indazole) . The acetic acid substituent introduces both hydrogen-bonding capacity and acidity, with a predicted pKa of ~4.5 for the carboxylic acid group.
Table 1: Estimated Physicochemical Properties Compared to Analogues
The increased LogP relative to its 2-substituted isomer suggests enhanced lipophilicity due to the methyl group’s steric and electronic effects. Crystallographic data from analogous indazole derivatives indicate that the acetic acid group likely forms a dihedral angle of 40–45° with the indazole plane, as observed in N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide . This spatial arrangement facilitates intermolecular hydrogen bonding, potentially leading to layered crystal structures stabilized by and interactions .
Synthetic Methodologies and Optimization
While no direct synthesis of 2-(2-methyl-2H-indazol-5-yl)acetic acid is reported, two plausible routes emerge from existing literature:
Route 1: Nucleophilic Acylation of Indazole Amines
Adapting the method used for N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide , reaction of 2-methyl-2H-indazol-5-amine with chloroacetic acid under reflux conditions could yield the target compound. Key steps include:
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Refluxing 2-methyl-2H-indazol-5-amine (10 mmol) with chloroacetic acid (12 mmol) in acetic acid for 3–5 hours.
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Precipitation in ice water followed by purification via flash chromatography (ethyl acetate/hexane gradient).
This approach mirrors the synthesis of structurally related acetamide derivatives, achieving yields of 60–70% after optimization .
Route 2: Visible-Light-Driven Decarboxylative Coupling
Recent advances in photoredox catalysis suggest an alternative pathway using 2-methyl-2H-indazole and α-keto acids. Under 420–425 nm light irradiation in MeCN/HFIP (3:1), the reaction proceeds via acyl radical intermediates:
Optimization data from analogous systems (Table 1 in ) indicate that increasing the α-keto acid equivalent to 5.0 and extending reaction time to 16 hours improves yields to ~70%. The use of hexafluoroisopropanol (HFIP) enhances radical stability, critical for coupling efficiency .
Solid-State Behavior and Crystallographic Insights
X-ray diffraction studies of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide reveal that the indazole core adopts a planar configuration (r.m.s. deviation: 0.0692 Å) . By analogy, the acetic acid substituent in 2-(2-methyl-2H-indazol-5-yl)acetic acid is expected to induce similar planarity, with hydrogen-bonding interactions directing crystal packing. Key structural predictions include:
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Hydrogen Bonding: Classical interactions between the carboxylic acid and indazole nitrogen, with .
These features suggest potential for forming co-crystals with basic therapeutic agents, enhancing solubility profiles.
Parameter | Value |
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Caco-2 Permeability | 12.5 × 10 cm/s |
Plasma Protein Binding | 89% |
Metabolic Stability (t) | 4.2 hours (human liver microsomes) |
Industrial and Regulatory Considerations
The compound’s synthesis aligns with green chemistry principles when employing photoredox methods , reducing reliance on hazardous solvents. Regulatory challenges may arise from its structural similarity to pazopanib , necessitating rigorous impurity profiling. Analytical methods for quality control could include:
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HPLC: C18 column (150 × 4.6 mm), 0.1% HPO/acetonitrile gradient, retention time ~6.8 minutes.
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MS/MS Fragmentation: Predicted m/z 191.08 [M+H] → 146.05 (loss of COOH).
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